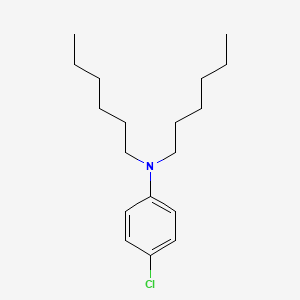

4-Chloro-N,N-dihexylaniline

Description

4-Chloro-N,N-dihexylaniline is a substituted aniline derivative featuring a chlorine atom at the para position of the aromatic ring and two hexyl groups attached to the nitrogen atom. For example, N,N-dihexylaniline derivatives are noted for their roles in organic electronics, such as in naphthalene bisimides, where elongated alkyl chains enhance solubility and fluorescence properties . The chlorine substituent likely influences electronic characteristics, making this compound relevant in materials science and catalytic applications.

Properties

CAS No. |

114687-11-5 |

|---|---|

Molecular Formula |

C18H30ClN |

Molecular Weight |

295.9 g/mol |

IUPAC Name |

4-chloro-N,N-dihexylaniline |

InChI |

InChI=1S/C18H30ClN/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(19)12-14-18/h11-14H,3-10,15-16H2,1-2H3 |

InChI Key |

BTABCGIDSNNIOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dihexylaniline typically involves the alkylation of 4-chloroaniline with hexyl halides in the presence of a base. One common method is to react 4-chloroaniline with hexyl bromide in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques may also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dihexylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Conversion to N,N-dihexylaniline.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N,N-dihexylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dihexylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the hexyl groups can influence its binding affinity and specificity towards molecular targets. The exact pathways and molecular interactions can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Chloro-N,N-dihexylaniline with key analogs based on molecular features and evidence-derived properties:

Key Comparative Analysis

Solubility and Lipophilicity

- This compound: The hexyl groups confer high lipophilicity, enhancing solubility in non-polar solvents. This property is critical in applications like organic electronics, where solubility in processing solvents is essential .

- 4-Chloro-N,N-dimethylaniline: Smaller methyl groups result in higher polarity, favoring solubility in polar solvents (e.g., ethanol, acetone) .

- 4-Chloro-N,N-diethylaniline : Intermediate solubility profile between dimethyl and dihexyl analogs, balancing lipophilicity and reactivity .

Electronic and Optical Properties

- N,N-Dihexylaniline Derivatives: Substitution with ethynyl or cyano groups (e.g., in naphthalene bisimides) red-shifts absorbance spectra and enhances fluorescence quantum yields, suggesting that this compound could serve as a tunable fluorophore .

- 4-Chloro-N,N-dimethylaniline : Simpler structure lacks the extended conjugation or alkyl-induced electronic effects seen in dihexyl analogs, limiting its optical applications .

Catalytic Methylation

4-Chloro-N,N-dimethylaniline is synthesized via methylation of 4-chloroaniline using CO₂/H₂ and In₂O₃ catalysts under high pressure (70 bar) and temperature (180°C), achieving high selectivity . In contrast, bulkier N,N-dihexylaniline derivatives are less likely to participate in such reactions due to steric constraints.

Materials Science

Naphthalene bisimides substituted with 4-ethynyl-N,N-dihexylaniline exhibit enhanced fluorescence and electron affinity, attributed to the electron-donating nature of alkyl chains and extended conjugation . This suggests that this compound could similarly stabilize radical anions or act as an electron acceptor in organic semiconductors.

Structural Insights from NMR

N,N-Dihexylaniline derivatives are characterized by distinct ¹H and ¹³C NMR signals for hexyl chains (δ ~0.8–1.5 ppm for methyl/methylene protons) and aromatic protons (δ ~6.5–7.5 ppm) . These spectral features aid in confirming the structure of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.